2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of multiple bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. One common synthetic route includes the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under controlled conditions to form an intermediate product. This intermediate is then reacted with 3,5-dibromo-2-methoxybenzaldehyde to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine and methoxy groups.
Substitution: The bromine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific arrangement of bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C17H15Br3N2O4 |
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Molecular Weight |
551.0 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br3N2O4/c1-24-12-3-4-15(13(19)7-12)26-9-16(23)22-21-8-10-5-11(18)6-14(20)17(10)25-2/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+ |
InChI Key |
YSYRONUPMAPYSW-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC)Br |
Origin of Product |
United States |
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